4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline
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Overview
Description
4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features an aniline group substituted with a 4-ethyl-1,3-oxazol-2-ylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline typically involves the formation of the oxazole ring followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-2-oxazoline with ethyl bromoacetate can yield the oxazole ring, which can then be further functionalized to introduce the aniline group .
Industrial Production Methods
Industrial production of oxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce oxazoline or oxazolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methyl-1,3-oxazol-2-yl)methyl]aniline
- 4-[(4-Phenyl-1,3-oxazol-2-yl)methyl]aniline
- 4-[(4-Isopropyl-1,3-oxazol-2-yl)methyl]aniline
Uniqueness
4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline is unique due to the presence of the ethyl group on the oxazole ring, which can influence its biological activity and chemical reactivity. This subtle difference can lead to variations in the compound’s interaction with molecular targets, potentially enhancing its efficacy or selectivity compared to similar compounds .
Properties
CAS No. |
689251-67-0 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-[(4-ethyl-1,3-oxazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H14N2O/c1-2-11-8-15-12(14-11)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7,13H2,1H3 |
InChI Key |
ZQRACNJZJWWHPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC(=N1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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